

The Role of BIIB091 in Modulating Fc Receptor Signaling: A Technical Guide

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Compound of Interest

Compound Name: BIIB091

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Introduction

BIIB091 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical signaling molecule downstream of both the B-cell receptor (BCR) and the Fc receptors (FcRs) found on myeloid cells.[1][4] This central role places BTK at the heart of various immune responses, making it a key therapeutic target for autoimmune diseases such as multiple sclerosis.[2] This technical guide provides an in-depth overview of the mechanism of action of **BIIB091**, with a particular focus on its modulation of Fc receptor signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways and experimental workflows.

BIIB091 distinguishes itself from other BTK inhibitors through its ability to form long-lived complexes with BTK, effectively sequestering tyrosine 551 and preventing its phosphorylation by upstream kinases.[1][3][4] This mechanism of action translates to potent inhibition of both proximal and distal signaling events in B cells and myeloid cells.[1][3][4]

Data Presentation

The inhibitory activity of **BIIB091** on various components of the Fc receptor and B-cell receptor signaling pathways has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key IC50 values, providing a clear comparison of **BIIB091**'s potency across different cell types and functional readouts.

Table 1: In Vitro Inhibitory Activity of **BIIB091** on Fc Receptor and B-Cell Receptor Signaling

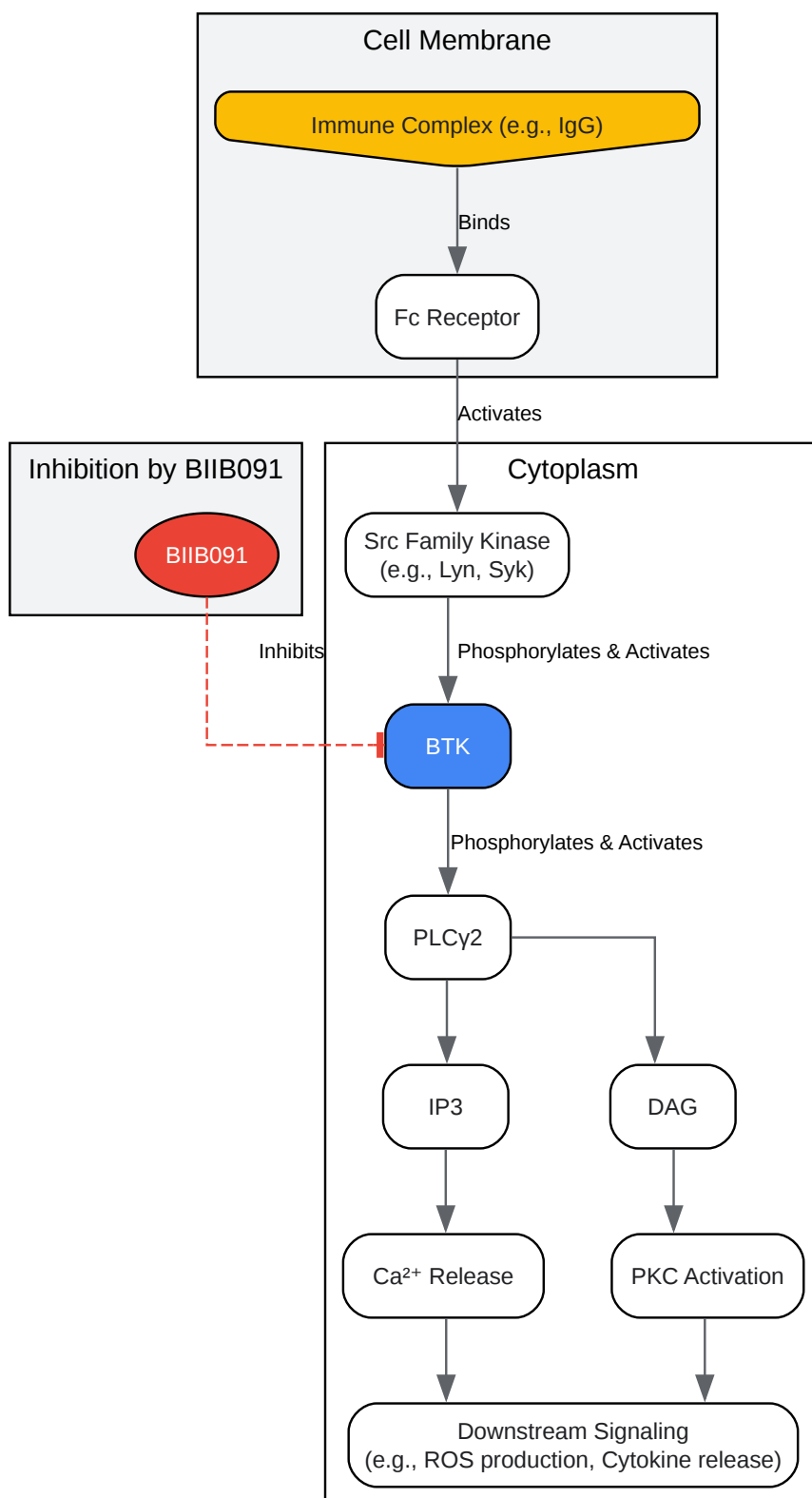
Target/Assay	Cell Type	Stimulus	IC50 (nM)	Reference
BTK Kinase Activity	Purified BTK protein	-	<0.5	[2]
BTK Autophosphorylation	Human Whole Blood	-	9.0	
BTK Autophosphorylation	Human Whole Blood	-	24	[2]
p-PLC γ 2 Levels	Ramos B-cells	anti-IgM	6.9	[2]
CD69 Expression	Human PBMCs	anti-IgM	6.9	[2]
CD69 Expression	Human Whole Blood	anti-IgD	5.4	[1]
CD69 Expression (B-cell activation)	Human Whole Blood	anti-IgD	71	[2]
Fc γ R-induced ROS Production	Human Neutrophils	Immune Complexes	4.5	[2]
Fc γ RI-mediated TNF α Secretion	Human Monocytes	anti-CD64	3.1	[2]
Fc γ RIII-mediated TNF α Secretion	Human Monocytes	anti-CD16	8.0	[2]
Fc γ R-mediated TNF α Secretion	Human Monocytes	Coated human IgG	5.6	[2]
Fc ϵ RI-induced Basophil Activation (CD63)	Human Whole Blood	anti-IgE	82	[2]

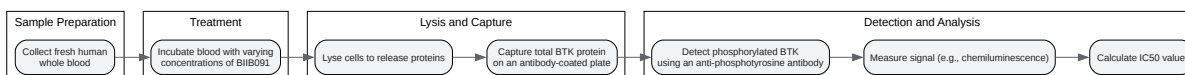
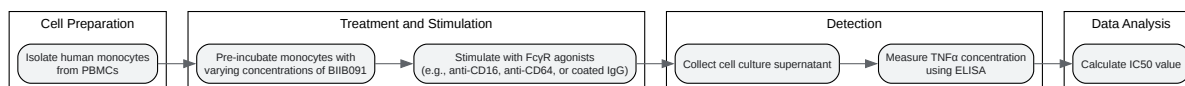
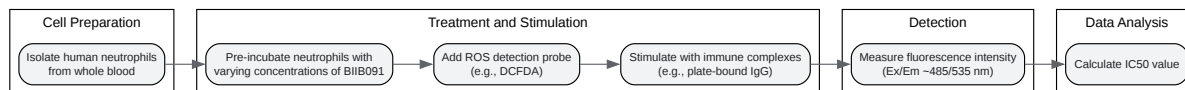
Table 2: In Vivo and Whole Blood Inhibitory Activity of **BIIB091**

Assay	Model	IC50 (nM)	Reference
Naïve and Unswitched Memory B-cell Activation	Phase 1 Healthy Volunteers	55	[1] [4]
Stimulated B-cell Activity	Whole Blood	87	[1] [4]
Stimulated Myeloid Cell Activity	Whole Blood	106	[1] [4]

Signaling Pathways and Mechanism of Action

BIIB091 exerts its effects by inhibiting BTK, a key kinase in the Fc receptor signaling cascade. The following diagram illustrates this pathway and the point of intervention for **BIIB091**.





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